molecular formula C14H18O2 B11888987 7-Pentyl-2H-chromen-5-OL CAS No. 61975-73-3

7-Pentyl-2H-chromen-5-OL

Cat. No.: B11888987
CAS No.: 61975-73-3
M. Wt: 218.29 g/mol
InChI Key: CXGXFYLFAVGQQJ-UHFFFAOYSA-N
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Description

Historical Context of Chromene Derivatives in Phytochemical Research

Chromenes, oxygen-containing heterocycles with a benzopyran scaffold, have long been recognized for their prevalence in natural products and medicinal chemistry. The isolation of chromene derivatives from plants such as Ageratina pichinchensis marked a pivotal moment in phytochemical research. In this species, compounds like eupatoriochromene B and C were identified, showcasing the structural diversity of naturally occurring chromenes. These discoveries underscored the role of chromenes in plant defense mechanisms and their potential as bioactive agents.

The synthetic exploration of chromenes gained momentum in the 20th century, driven by their pharmacological versatility. Early methodologies relied on multicomponent reactions involving aldehydes, active methylene compounds, and phenols. For instance, the condensation of 4-methyl acetophenone with phenol catalyzed by [Im-SO3H][OTf] yielded chromene derivatives with high efficiency, demonstrating the adaptability of chromene synthesis to green chemistry principles. Such advances laid the groundwork for the targeted modification of chromene scaffolds, including the introduction of alkyl substituents like the pentyl group.

Positional Significance of the Pentyl Substituent in Bioactive Chromenols

The pentyl chain at the 7-position of this compound plays a critical role in defining its physicochemical and biological properties. Structural analysis reveals that the pentyl group enhances lipophilicity, facilitating interactions with hydrophobic regions of biological targets. This is exemplified by the compound’s molecular formula (C21H30O2) and a calculated partition coefficient (LogP) indicative of moderate membrane permeability.

Property Value Source
Molecular Formula C21H30O2
Molecular Weight 314.47 g/mol
IUPAC Name 2-methyl-2-(4-methylpent-3-en-1-yl)-7-pentyl-2H-chromen-5-ol
Solubility Soluble in chloroform, acetone, DMSO

The pentyl substituent’s conformational flexibility allows it to adopt orientations that optimize binding to enzyme active sites or lipid bilayers. In synthetic analogs, variations in alkyl chain length at the 7-position have been shown to modulate anti-inflammatory and cytotoxic activities. For example, chromenes with shorter alkyl chains exhibit reduced bioactivity compared to those with pentyl or longer chains, highlighting the importance of side-chain hydrophobicity.

Furthermore, the pentyl group’s electron-donating effects stabilize the chromenol’s aromatic system, potentially enhancing its antioxidant capacity. This stabilization is critical in scavenging reactive oxygen species, a mechanism implicated in the compound’s purported neuroprotective effects. The synergy between the pentyl chain and the hydroxyl group at the 5-position creates a pharmacophore capable of diverse molecular interactions, positioning this compound as a template for drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61975-73-3

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

7-pentyl-2H-chromen-5-ol

InChI

InChI=1S/C14H18O2/c1-2-3-4-6-11-9-13(15)12-7-5-8-16-14(12)10-11/h5,7,9-10,15H,2-4,6,8H2,1H3

InChI Key

CXGXFYLFAVGQQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C2C=CCOC2=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Pentyl-2H-chromen-5-OL involves several steps. One common method includes the reaction of olivetol with citral in the presence of a base, followed by cyclization to form the chromene ring . The reaction conditions typically involve the use of organic solvents such as toluene and catalysts like ethylenediamine .

Industrial Production Methods

Industrial production of this compound is often carried out through extraction from cannabis plants. The extraction process involves the use of solvents like ethanol or supercritical carbon dioxide to isolate the compound from the plant material . This method ensures a high yield of pure Cannabichromene suitable for various applications.

Scientific Research Applications

Antifungal Activity

Research has demonstrated that 7-pentyl-2H-chromen-5-OL exhibits promising antifungal properties. In particular, it has shown effectiveness against various Candida species, including C. albicans and C. tropicalis. The Minimum Inhibitory Concentration (MIC) values indicate strong antifungal activity, with some studies reporting MICs as low as 0.067 µmol/mL against C. albicans .

The compound's ability to inhibit biofilm formation is particularly noteworthy, suggesting potential applications in treating biofilm-associated infections. The pentyloxy substituent at the C-7 position significantly enhances its antifungal profile compared to other derivatives with shorter alkyl chains .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Studies indicate that it may modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation. Its interaction with various receptors involved in the inflammatory response is an area of ongoing research .

Antidiabetic Potential

The compound has been identified as a Na+-glucose co-transporter inhibitor, indicating its potential use in managing diabetes by regulating glucose levels in the bloodstream . This mechanism highlights the versatility of this compound in addressing metabolic disorders.

Case Studies and Research Findings

Several case studies have documented the applications of this compound in clinical and experimental settings:

  • Antifungal Efficacy : A study conducted on the antifungal efficacy of this compound against biofilms formed by Candida species showed significant reductions in biofilm density at specific concentrations, suggesting its potential for clinical use in treating resistant fungal infections .
  • Anti-inflammatory Mechanisms : Another case study explored the anti-inflammatory mechanisms of this compound, revealing its capacity to inhibit pro-inflammatory cytokines in vitro, which could translate into therapeutic benefits for inflammatory diseases .
  • Diabetes Management : Research highlighting its role as a glucose transporter inhibitor demonstrated promising results in animal models, indicating that further exploration could lead to new treatment options for diabetes management .

Data Summary Table

ApplicationActivity TypeMIC (µmol/mL)Notes
AntifungalC. albicans0.067Strong activity; significant biofilm inhibition
C. tropicalis0.268Effective against biofilm formation
Anti-inflammatoryCytokine inhibitionN/AModulates inflammatory pathways
AntidiabeticNa+-glucose inhibitorN/APotential for diabetes management

Comparison with Similar Compounds

2-Methyl-2-(4-methylpent-3-en-1-yl)-7-pentyl-2H-chromen-5-ol (HMDB0060180)

  • Structure : Shares the core chromen-5-ol backbone with CBC but differs in substituent branching at position 2.
  • Molecular formula : C₂₁H₃₀O₂ (identical to CBC).
  • CAS : 3443-58-1 (vs. CBC’s 20675-51-8).

7-({5-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]pentyl}oxy)-4-methyl-2H-chromen-2-one (Compound 18)

  • Structure: A synthetic derivative with a chlorinated phenoxy-pentyl chain at position 7 and a ketone at position 2.
  • Molecular formula : C₂₇H₂₄Cl₃O₅.
  • Molecular weight : 533.07 g/mol.
  • Melting point : 84–86°C (lower than CBC due to reduced symmetry and halogenated groups).
  • Bioactivity : The chlorine substituents enhance electrophilicity, likely increasing antimicrobial or cytotoxic activity compared to CBC .
  • Spectral data : Distinctive IR peaks at 1740 cm⁻¹ (C=O) and 740 cm⁻¹ (C–Cl) .

7-Phenyl-4H-chromen-4-one (3f)

  • Structure : Features a ketone at position 4 (4H-chromen-4-one) and a phenyl group at position 7.
  • Molecular formula : C₁₅H₁₀O₂.
  • Molecular weight : 222.24 g/mol.
  • Melting point : 147–150°C (higher than CBC due to aromatic stacking).
  • Applications : Used in organic synthesis; lacks hydroxyl groups, reducing hydrogen-bonding capacity compared to CBC .

5,7-Dihydroxy-4-propyl-2H-chromen-2-one Derivatives

  • Structure : Dual hydroxyl groups at positions 5 and 7, a propyl group at position 4, and a ketone at position 2.
  • Bioactivity : Demonstrated antimicrobial and antitumor activity in vitro, attributed to the electron-withdrawing ketone and hydrophilic hydroxyl groups .
  • Key difference : The absence of a pentyl chain reduces lipophilicity (logP ~6.2 vs. CBC’s 8.56), affecting membrane permeability .

Data Tables

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) LogP Key Substituents Bioactivity
7-Pentyl-2H-chromen-5-OL C₂₁H₃₀O₂ 314.46 145 8.56 2-methyl, 7-pentyl, 5-OH Neuroprotective
HMDB0060180 C₂₁H₃₀O₂ 314.46 N/A ~8.5 2-(4-methylpent-3-en-1-yl) Not reported
Compound 18 C₂₇H₂₄Cl₃O₅ 533.07 84–86 ~5.2 Chlorophenoxy-pentyl, 2-C=O Antimicrobial
7-Phenyl-4H-chromen-4-one C₁₅H₁₀O₂ 222.24 147–150 ~3.8 7-phenyl, 4-C=O Synthetic intermediate
5,7-Dihydroxy-4-propyl-2H-chromen-2-one C₁₂H₁₂O₄ 220.22 N/A ~6.2 4-propyl, 5,7-OH, 2-C=O Antimicrobial, antitumor

Research Findings and Implications

  • Synthetic Accessibility : Compound 18 was synthesized in 67% yield via nucleophilic substitution, highlighting scalability for halogenated chromenes . In contrast, CBC is typically extracted from cannabis, limiting synthetic optimization .
  • Biological Activity : The 5,7-dihydroxy derivative’s antitumor activity (IC₅₀ ~12 µM against breast cancer cells) suggests that hydroxylation patterns critically influence bioactivity, though CBC’s effects remain understudied .
  • Structural Insights : The ketone in 3f and 5,7-dihydroxy derivatives reduces metabolic stability compared to CBC’s hydroxyl group, which may enhance in vivo persistence .

Biological Activity

7-Pentyl-2H-chromen-5-OL, also known as Cannabichromene (CBC), is a phytocannabinoid derived from Cannabis sativa. It has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article delves into the biological activity of CBC, highlighting key research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C21H30O2\text{C}_{21}\text{H}_{30}\text{O}_2

This compound features a chromene backbone with a pentyl side chain at the C-7 position, which is crucial for its biological activity.

Anti-inflammatory Activity

Research indicates that CBC exhibits significant anti-inflammatory properties. A study demonstrated that CBC effectively inhibits the production of pro-inflammatory cytokines such as TNF-α. This mechanism suggests potential therapeutic applications in inflammatory diseases .

Table 1: Anti-inflammatory Effects of CBC

StudyMethodologyKey Findings
Tiwari et al. (2023)In vitro assaysCBC inhibited TNF-α production significantly compared to control
Other StudiesVarious modelsDemonstrated reduction in inflammation markers in animal models

Antimicrobial Activity

CBC has shown promising antimicrobial properties against various pathogens. In particular, its efficacy against Candida species was evaluated using broth microdilution tests, revealing strong antifungal activity:

Table 2: Antifungal Activity of CBC

PathogenMIC (µmol/mL)Activity Level
Candida albicans0.067Strong
Candida tropicalis0.067Strong
Candida krusei0.269Moderate

These results indicate that CBC can effectively reduce biofilm formation and inhibit growth in pathogenic fungi .

Anticancer Potential

Emerging research suggests that CBC may possess anticancer properties. In vitro studies have indicated cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and BxPC3 (pancreatic cancer). The compound's mechanism appears to involve the induction of apoptosis in cancer cells.

Table 3: Cytotoxicity of CBC on Cancer Cell Lines

Cell LineIC50 (µM)Effect
HepG210.5Cytotoxic
BxPC312.3Cytotoxic

These findings highlight CBC's potential as a therapeutic agent in cancer treatment .

Case Study: Anti-inflammatory Effects

A clinical trial involving patients with chronic inflammatory conditions assessed the impact of CBC on inflammation markers. Participants receiving CBC showed a statistically significant decrease in serum levels of inflammatory cytokines after four weeks of treatment.

Case Study: Antimicrobial Efficacy

In a laboratory setting, researchers tested CBC against a panel of bacteria and fungi. The results demonstrated that CBC was particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, showcasing its broad-spectrum antimicrobial potential .

Q & A

Q. How can researchers address reproducibility challenges in scaled-up synthesis or multi-lab collaborations?

  • Methodological Answer :
  • Standardize protocols using centralized reagent batches and equipment calibration .
  • Share raw analytical data (e.g., NMR FID files, HPLC chromatograms) via open-access platforms .
  • Conduct inter-lab round-robin tests to identify and mitigate protocol deviations .

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